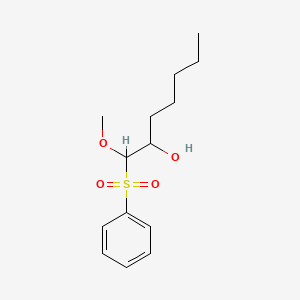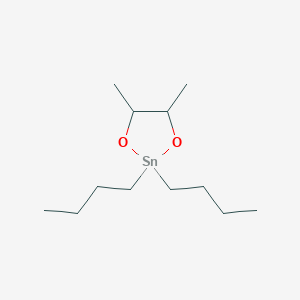
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane is an organotin compound with the molecular formula C10H22O2Sn It is a member of the dioxastannolane family, characterized by the presence of a tin atom bonded to two oxygen atoms within a five-membered ring structure
Méthodes De Préparation
The synthesis of 2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane typically involves the reaction of dibutyltin oxide with a suitable diol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The product is then purified through recrystallization or distillation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides, which are useful in various industrial applications.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of 2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane involves its interaction with various molecular targets, including enzymes and cellular receptors. The tin atom in the compound can form coordination complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2,2-Dibutyl-4,5-dimethyl-1,3,2-dioxastannolane can be compared with other similar compounds, such as:
2,2-Dibutyl-1,3,2-dioxastannolane: This compound lacks the additional methyl groups present in this compound, resulting in different chemical properties and reactivity.
2,2-Dibutyl-5,5-dimethyl-1,3,2-dioxastanninane: This compound has a similar structure but differs in the positioning of the methyl groups, leading to variations in its chemical behavior.
Propriétés
Numéro CAS |
3590-63-4 |
|---|---|
Formule moléculaire |
C12H26O2Sn |
Poids moléculaire |
321.04 g/mol |
Nom IUPAC |
2,2-dibutyl-4,5-dimethyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/C4H8O2.2C4H9.Sn/c1-3(5)4(2)6;2*1-3-4-2;/h3-4H,1-2H3;2*1,3-4H2,2H3;/q-2;;;+2 |
Clé InChI |
LQLHZCQVXVIADV-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn]1(OC(C(O1)C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



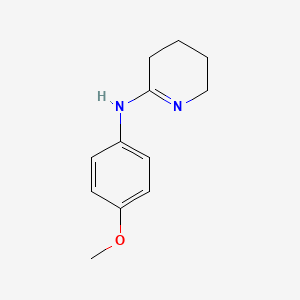
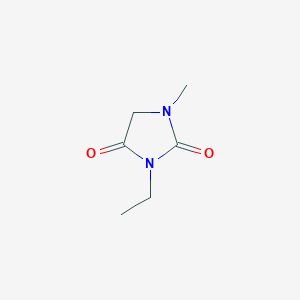
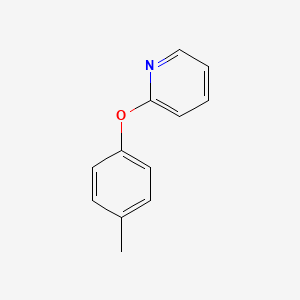
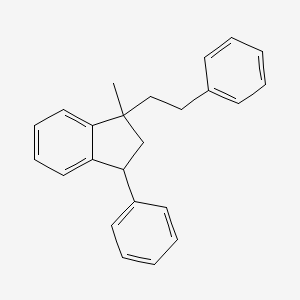

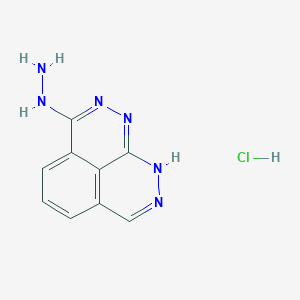
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
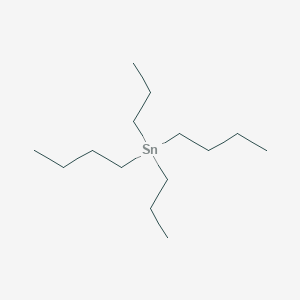

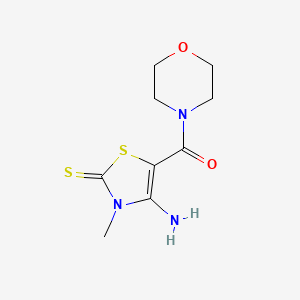
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14144470.png)
